N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
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Description
N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
- Synthesis of Polycyclic N-Heterocyclic Compounds : The synthesis of complex heterocyclic compounds, like the tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts, involves multiple steps, including acylation, hydrolysis, and cyclocondensation. These methods are crucial for creating diverse molecular structures for potential pharmaceutical applications (Tolkunov et al., 2013).
Pharmacological Applications
- Platelet Aggregation Inhibitors : N-Heterocyclic compounds with structures involving [1,2,4]oxadiazol rings have been evaluated for their effects on platelet aggregation, indicating potential therapeutic applications in cardiovascular diseases (Okuda et al., 2011).
- Anticancer Activity : Certain acetamide derivatives have shown appreciable inhibitory effects on cancer cell growth, suggesting potential applications in cancer treatment (Al-Sanea et al., 2020).
Agricultural Applications
- Insecticidal Activity : Some heterocyclic compounds, including those with a thiadiazole moiety, have been assessed for their insecticidal properties against pests like the cotton leafworm, highlighting their potential use in agriculture (Fadda et al., 2017).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-2-17-24-19(25-31-17)18-15-5-3-4-10-26(15)21(30)27(20(18)29)12-16(28)23-11-13-6-8-14(22)9-7-13/h6-9H,2-5,10-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGRFGBGXVKMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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